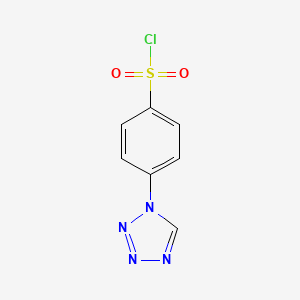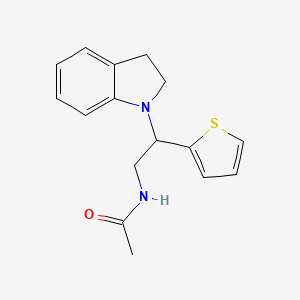
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide, also known as ITE, is a small molecule compound that has been studied extensively for its potential therapeutic applications. ITE belongs to the family of aryl hydrocarbon receptor (AHR) agonists, which are known to play a critical role in regulating immune responses and inflammation.
Applications De Recherche Scientifique
Synthesis and Structural Orientation
- Chemoselective Synthesis : A study by Magadum and Yadav (2018) details the chemoselective acetylation of 2-aminophenol, highlighting a process optimization that could be relevant for the synthesis of compounds like N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide. This process involves using immobilized lipase as a catalyst, offering insights into efficient synthetic routes for complex amides (Magadum & Yadav, 2018).
- Amide Derivatives and Anion Coordination : Kalita and Baruah (2010) explored the spatial orientations of amide derivatives in anion coordination, which could provide foundational knowledge for understanding the interactions and structural conformations of compounds like N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide (Kalita & Baruah, 2010).
Antimicrobial Properties
- Antibacterial and Antifungal Activities : Debnath and Ganguly (2015) synthesized and evaluated a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives for their antibacterial and antifungal activities. This study suggests that structurally related compounds could possess significant antimicrobial properties, useful in drug development (Debnath & Ganguly, 2015).
Potential in Medicinal Chemistry
- Anticonvulsant Evaluation : Nath et al. (2021) investigated the anticonvulsant activity of indoline derivatives, including those with a functionalized acetamide group, indicating the therapeutic potential of compounds like N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide in treating neurological disorders (Nath et al., 2021).
- Anti-inflammatory Drug Design : Al-Ostoot et al. (2020) focused on the synthesis, docking analysis, and anti-inflammatory drug design involving an indole acetamide derivative, underlining the compound's potential as a lead for anti-inflammatory drug development (Al-Ostoot et al., 2020).
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(19)17-11-15(16-7-4-10-20-16)18-9-8-13-5-2-3-6-14(13)18/h2-7,10,15H,8-9,11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRPCDVZQWWXEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

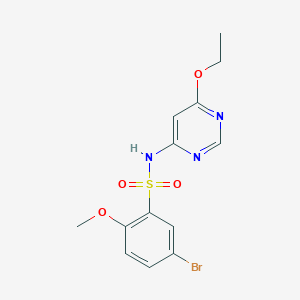
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2380032.png)
![5-[(2-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2380033.png)
![N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide](/img/structure/B2380035.png)
![1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B2380037.png)
![1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2380038.png)
![Ethyl[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2380039.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2380040.png)
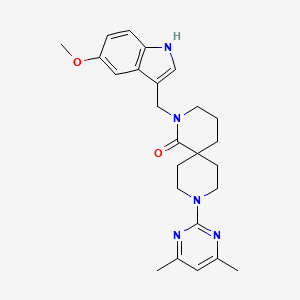
![N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380044.png)
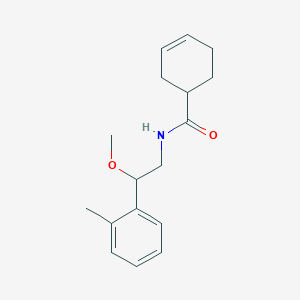
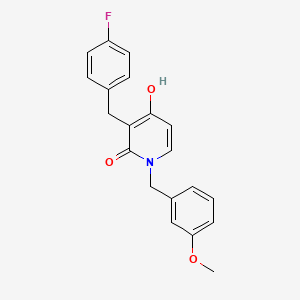
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2380051.png)
